5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C11H13N3S2. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate thiosemicarbazides with aromatic aldehydes or ketones. One common method includes the reaction of 2-(propylsulfanyl)benzaldehyde with thiosemicarbazide under acidic conditions to form the desired thiadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the sulfanyl group, resulting in various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 5-phenyl-1,3,4-thiadiazol-2-amine
- 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine
- 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine
Comparison: 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
112764-31-5 |
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Molecular Formula |
C11H13N3S2 |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
5-(2-propylsulfanylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3S2/c1-2-7-15-9-6-4-3-5-8(9)10-13-14-11(12)16-10/h3-6H,2,7H2,1H3,(H2,12,14) |
InChI Key |
XDMGGAOLTDHYBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC=CC=C1C2=NN=C(S2)N |
Purity |
95 |
Origin of Product |
United States |
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